7-(Difluoromethoxy)-1H-benzo[d]imidazole
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Overview
Description
7-(Difluoromethoxy)-1H-benzo[d]imidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. The presence of the difluoromethoxy group at the 7th position of the benzimidazole ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)-1H-benzo[d]imidazole typically involves the introduction of the difluoromethoxy group to a benzimidazole precursor. One common method involves the reaction of 7-hydroxy-1H-benzo[d]imidazole with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethoxy)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
7-(Difluoromethoxy)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-(Difluoromethoxy)-1H-benzo[d]imidazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, leading to more potent biological effects .
Comparison with Similar Compounds
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Similar structure but with a mercapto group at the 2nd position.
2-Trifluoromethyl-4,5-dicyanoimidazole: Contains a trifluoromethyl group and cyano groups, differing in functional groups and positions.
Uniqueness: 7-(Difluoromethoxy)-1H-benzo[d]imidazole is unique due to the specific positioning of the difluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C8H6F2N2O |
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Molecular Weight |
184.14 g/mol |
IUPAC Name |
4-(difluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)13-6-3-1-2-5-7(6)12-4-11-5/h1-4,8H,(H,11,12) |
InChI Key |
DKDDIKYCUZMDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=CN2 |
Origin of Product |
United States |
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